Cas no 2229005-77-8 (3-(3-bromo-5-chlorophenyl)butan-1-amine)
3-(3-bromo-5-chlorophenyl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromo-5-chlorophenyl)butan-1-amine
- 2229005-77-8
- EN300-1920812
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- Inchi: 1S/C10H13BrClN/c1-7(2-3-13)8-4-9(11)6-10(12)5-8/h4-7H,2-3,13H2,1H3
- InChI Key: WFTAPGXDZLUGNB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C(C)CCN)Cl
Computed Properties
- Exact Mass: 260.99199g/mol
- Monoisotopic Mass: 260.99199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
3-(3-bromo-5-chlorophenyl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920812-0.05g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1920812-0.1g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1920812-0.25g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1920812-0.5g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1920812-1.0g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1920812-2.5g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1920812-5.0g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1920812-10.0g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1920812-1g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1920812-5g |
3-(3-bromo-5-chlorophenyl)butan-1-amine |
2229005-77-8 | 5g |
$2443.0 | 2023-09-17 |
3-(3-bromo-5-chlorophenyl)butan-1-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(3-bromo-5-chlorophenyl)butan-1-amine
3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine: A Comprehensive Overview
3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine, also known by its CAS number 2229005-77-8, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a brominated and chlorinated aromatic ring with a butanamine side chain. The presence of these halogens and the amine group makes it highly reactive and suitable for various chemical transformations.
The synthesis of 3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine typically involves multi-step processes, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the aromatic ring with high precision. The integration of computational chemistry has further optimized reaction conditions, reducing costs and improving yields.
In terms of applications, this compound has garnered attention in drug discovery due to its potential as a building block for bioactive molecules. Its ability to form hydrogen bonds and participate in π-interactions makes it an ideal candidate for designing ligands targeting various receptors. Recent studies have highlighted its role in the development of kinase inhibitors, which are crucial for treating cancer and inflammatory diseases.
Beyond pharmaceuticals, 3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine has found utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. Its halogenated aromatic ring contributes to stability and bioavailability, making it a valuable component in crop protection products. Innovations in green chemistry have also led to the exploration of this compound in biodegradable polymers, offering sustainable alternatives to traditional plastics.
The structural versatility of this compound extends to its use in materials science. By incorporating it into polymeric networks, researchers have developed advanced materials with enhanced mechanical properties and thermal stability. For example, recent work has demonstrated its application in creating stimuli-responsive polymers that can undergo shape changes under specific conditions, opening avenues for smart materials in robotics and sensors.
In conclusion, 3-(3-Bromo-5-Chlorophenyl)Butan-1-Amine (CAS 2229005-77-8) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its unique structure, combined with cutting-edge synthetic methods and innovative research directions, positions it as a key player in advancing modern science and technology.
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